Phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl-
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Overview
Description
2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol can be achieved through several synthetic routes. One common method involves the cyclization of 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione, followed by reduction, condensation, fragmentation, and cyclization sequences . This method allows for the formation of the indole core with the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs), which are known for their efficiency and sustainability . MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste. This approach is particularly advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine, which can further undergo cyclization to form the indole core.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and cyclized indole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in various diseases due to its unique structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable indole core and functional groups.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the indole core can interact with biological macromolecules through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural features but different substitution patterns.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives with diverse biological activities.
Uniqueness
2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
114479-11-7 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(3,3-dimethylindol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C17H17NO/c1-11-8-9-15(19)12(10-11)16-17(2,3)13-6-4-5-7-14(13)18-16/h4-10,19H,1-3H3 |
InChI Key |
CIHJCGSRUKDBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3C2(C)C |
Origin of Product |
United States |
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